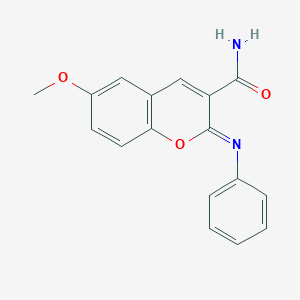
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, also known as MPCM, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to possess neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its ease of synthesis, making it readily available for research purposes. However, one of the limitations of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its potential applications in the treatment of various diseases. Moreover, the exploration of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound with potential applications in various fields, including cancer therapy and neuroprotection. Its ease of synthesis and diverse biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can be synthesized through a simple one-pot reaction involving the condensation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid and phenylhydrazine in the presence of a suitable dehydrating agent. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
6-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBFGDXZXKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

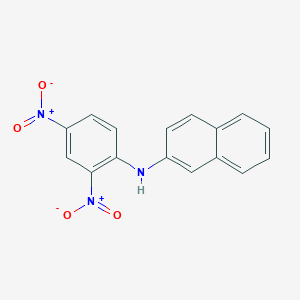
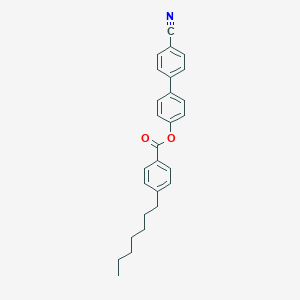
![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)
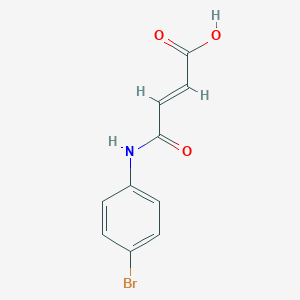

![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
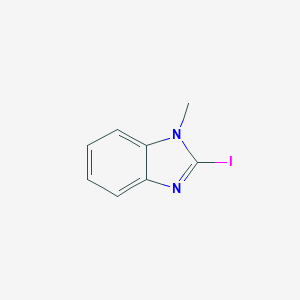
![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)
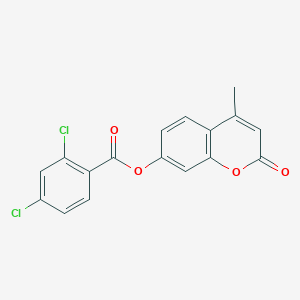
![2,4-dichloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B512173.png)
![8-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512180.png)
![(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B512196.png)